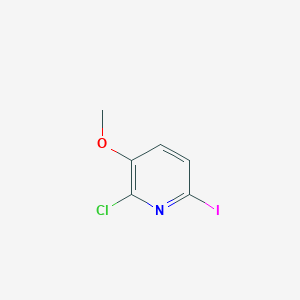

2-Chloro-6-iodo-3-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-iodo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLOTJYNXWEZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-iodo-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-iodo-3-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Such polysubstituted pyridines are of significant interest in medicinal chemistry and drug development as versatile scaffolds for the synthesis of complex molecular architectures with potential biological activity. The presence of three different functional groups—a chloro, an iodo, and a methoxy group—on the pyridine ring provides multiple reactive sites for further chemical modifications, making it a valuable building block in the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination and interpretation. The content is structured to provide not just data, but also the scientific context and practical insights necessary for its effective use in a research and development setting.

Core Physical Properties

The fundamental physical properties of a compound are critical for its handling, characterization, and application in synthetic chemistry. The table below summarizes the available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClINO | [1][2] |

| Molecular Weight | 269.47 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 107-109 °C | [3] |

| Boiling Point | 278.6 ± 40.0 °C (Predicted) | [4] |

| Flash Point | 107 °C | [1] |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [3] |

Experimental Methodologies and Scientific Rationale

The accurate determination of physical properties is paramount for the reliable use of any chemical compound in research. This section details the standard experimental protocols for key physical properties and explains the underlying scientific principles.

Melting Point Determination

The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 1-2 mm.[5]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

-

Measurement:

-

A preliminary rapid heating is performed to determine an approximate melting range.

-

A second, fresh sample is heated slowly (approximately 1°C per minute) as the temperature approaches the approximate melting point.[6]

-

-

Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6]

Causality Behind Experimental Choices:

-

Slow Heating Rate: A slow heating rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.[6]

-

Fresh Sample for Repeated Measurements: Using a fresh sample for each determination is crucial as some compounds may decompose upon melting, which would alter the melting point of a subsequent measurement.

Diagram: Workflow for Melting Point Determination

Caption: A stepwise workflow for the accurate determination of a compound's melting point.

Solubility Assessment

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification (e.g., recrystallization and extraction), and formulation.

Experimental Protocol (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

Interpretation and Rationale:

The principle of "like dissolves like" is a guiding concept.[8]

-

Polar Solvents (e.g., Water, Ethanol): The presence of the nitrogen atom and the methoxy group in this compound introduces polarity. However, the overall molecule is relatively large and contains nonpolar halogen atoms, which may limit its solubility in highly polar solvents like water.

-

Nonpolar Solvents (e.g., Hexane): The aromatic ring and the halogen substituents contribute to nonpolar character, suggesting potential solubility in nonpolar organic solvents.

-

Intermediate Polarity Solvents (e.g., Dichloromethane, Acetone): These solvents are often good candidates for dissolving compounds with mixed polarity characteristics.

Diagram: Logic for Solubility Testing

Caption: A decision-making flowchart for systematically determining the solubility of a compound.

Spectroscopic Characterization (A Guide to Interpretation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: For this compound, one would expect to see signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions. Electron-donating groups like the methoxy group tend to shift ortho and para protons upfield (to lower ppm values).[9]

-

¹³C NMR: The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms (Cl, I, O, N). Heteronuclear correlation experiments like HSQC and HMBC would be essential for unambiguously assigning each carbon signal.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

-

C=C and C=N stretching: The aromatic ring vibrations would appear in the 1400-1600 cm⁻¹ region.[10]

-

C-O stretching: The C-O stretching of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ range.

-

C-Cl and C-I stretching: These vibrations would be found in the fingerprint region at lower wavenumbers.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry. This guide has provided a summary of its key physical properties and detailed the standard methodologies for their determination. While a complete experimental dataset is not yet publicly available, the principles and protocols outlined here offer a robust framework for researchers to characterize this and similar compounds with scientific rigor. The combination of established physical data and a clear understanding of analytical techniques is essential for advancing research and development in the pharmaceutical sciences.

References

- 1. This compound | 1171918-91-4 | WWB91891 [biosynth.com]

- 2. 2-CHLORO-6-IODO-3-METHOXY-PYRIDINE | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. 2-chloro-3-iodo-6-Methoxypyridine,1227580-90-6-Amadis Chemical [amadischem.com]

- 5. chm.uri.edu [chm.uri.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-iodo-3-methoxypyridine

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a multitude of clinically successful drugs. Within this class, polysubstituted pyridines offer chemists a powerful toolkit for fine-tuning the steric, electronic, and pharmacokinetic properties of lead compounds.

This compound (CAS No. 1171918-91-4) is a particularly valuable heterocyclic intermediate.[1] Its structure is a masterclass in synthetic versatility, featuring three distinct functional handles poised for selective chemical manipulation. The methoxy group acts as an electron-donating group, influencing the reactivity of the pyridine ring. The true synthetic power, however, lies in the differential reactivity of the C-Cl and C-I bonds. The carbon-iodine bond is significantly more reactive, particularly in palladium-catalyzed cross-coupling reactions, allowing for a sequential and site-selective strategy to build molecular complexity.[2] This capability is crucial for late-stage functionalization in drug discovery programs, where rapid generation of analogues for structure-activity relationship (SAR) studies is paramount.

This guide provides a comprehensive overview of the synthesis of this compound, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the strategic rationale behind the chosen synthetic route, explain the causality of experimental conditions, and present the necessary data for successful execution in a research setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic plan. The primary disconnections are made at the carbon-iodine bond and the methyl-oxygen bond of the methoxy ether.

This analysis points to a two-step synthesis commencing from the commercially available precursor, 2-Chloro-3-hydroxypyridine. The strategy involves:

-

Methylation: A standard Williamson ether synthesis to convert the hydroxyl group into the required methoxy ether.

-

Regioselective Iodination: An electrophilic aromatic substitution to install the iodine atom at the C-6 position, which is sterically accessible and electronically activated by the para-methoxy group.

This approach is favored for its high efficiency, use of readily available starting materials, and predictable regiochemistry.

Synthetic Methodology and Experimental Protocols

The following section details the step-by-step protocols for the synthesis, purification, and characterization of this compound.

Part 1: Synthesis of 2-Chloro-3-methoxypyridine

The initial step is the methylation of 2-Chloro-3-hydroxypyridine. This reaction proceeds via a Williamson ether synthesis, a robust and widely used method for forming ethers.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base, sufficient to deprotonate the phenolic hydroxyl group of the starting material to form the more nucleophilic phenoxide. Its insolubility in some organic solvents can be advantageous, as it simplifies workup through simple filtration.

-

Methylating Agent (Iodomethane): Iodomethane (MeI) is a highly effective methylating agent due to the excellent leaving group ability of iodide.

-

Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. Its polarity effectively solvates the potassium cation of the phenoxide intermediate, while its aprotic nature prevents solvation of the nucleophile, thereby enhancing its reactivity and accelerating the rate of the Sₙ2 reaction.[3][4]

Detailed Experimental Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-3-hydroxypyridine (2.59 g, 20 mmol).

-

Add N,N-dimethylformamide (DMF, 50 mL) to dissolve the starting material.

-

Add potassium carbonate (K₂CO₃, 5.52 g, 40 mmol, 2.0 equiv.) to the solution.

-

Add iodomethane (1.5 mL, 3.41 g, 24 mmol, 1.2 equiv.) dropwise to the stirring mixture.

-

Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into 150 mL of cold water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic phases, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 2-Chloro-3-methoxypyridine as an off-white solid.[3]

Part 2: Synthesis of this compound

The final step is the regioselective iodination of the 2-Chloro-3-methoxypyridine intermediate. This is an electrophilic aromatic substitution.

Causality Behind Experimental Choices:

-

Iodinating Agent (Iodine, I₂): Molecular iodine is the source of the electrophile. To generate a more potent electrophile (I⁺), an oxidizing agent or a Lewis acid is often employed.

-

Reaction Conditions: The reaction is typically performed in an organic solvent at room temperature. The methoxy group is an activating, ortho-para directing group. The C-6 position is para to the methoxy group, making it the most electronically favorable position for electrophilic attack. The C-2 and C-4 positions are also activated, but C-2 is already substituted, and C-4 is less favored compared to the para position.[5]

References

- 1. This compound | 1171918-91-4 | WWB91891 [biosynth.com]

- 2. 2-Chloro-3-iodo-6-methoxypyridine | 1227580-90-6 | Benchchem [benchchem.com]

- 3. 2-Chloro-3-methoxypyridine | 52605-96-6 [chemicalbook.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 2, 6-dichloro-3 -methoxypyridine [orgspectroscopyint.blogspot.com]

- 5. 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine | 1142192-28-6 | Benchchem [benchchem.com]

The Synthetic Chemist's Guide to 2-Chloro-6-iodo-3-methoxypyridine: A Profile of a Versatile Heterocyclic Building Block

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 2-chloro-6-iodo-3-methoxypyridine, a highly functionalized heterocyclic intermediate of significant interest to researchers in medicinal chemistry and materials science. By leveraging the differential reactivity of its chloro and iodo substituents, this molecule offers a platform for selective, sequential functionalization. This document explores its synthesis, physicochemical properties, and diverse reactivity in key synthetic transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), nucleophilic aromatic substitution, and directed metallation. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern pharmaceuticals, agrochemicals, and functional materials.[1] Its presence in a molecule can significantly influence physicochemical properties, metabolic stability, and biological activity.[1] Halogenated pyridines, in particular, serve as exceptionally valuable synthetic intermediates, providing reactive handles for a multitude of chemical transformations.[1]

This compound (CAS No: 1171918-91-4) emerges as a particularly strategic building block.[2][3] Its trifunctional nature—an electron-donating methoxy group and two distinct halogen atoms at key positions—allows for a sophisticated, regioselective approach to the synthesis of complex, highly decorated pyridine derivatives. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds is the lynchpin of its synthetic utility, enabling chemists to perform sequential cross-coupling reactions with a high degree of control.[4][5] This guide will dissect the reactivity of this molecule, providing both theoretical grounding and practical, field-proven insights for its application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1171918-91-4 | [2][3][6][7] |

| Molecular Formula | C₆H₅ClINO | [2][3][6] |

| Molecular Weight | 269.47 g/mol | [2][3][6] |

| Appearance | Solid | [6] |

| Melting Point | 107-109 °C | |

| Flash Point | 107 °C | [2][3] |

| InChI Key | MPLOTJYNXWEZCW-UHFFFAOYSA-N | [6] |

Predicted Spectroscopic Data

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~7.4-7.6 ppm (d, 1H): A doublet corresponding to the proton at the C4 position.

-

δ ~6.8-7.0 ppm (d, 1H): A doublet corresponding to the proton at the C5 position.

-

δ ~3.9-4.1 ppm (s, 3H): A singlet for the methoxy group protons.

-

Rationale: The chemical shifts are estimated based on the electronic environment. The C4 proton is expected to be downfield due to the influence of the adjacent electron-withdrawing nitrogen and deshielding from the iodine. The C5 proton will be further upfield. The methoxy signal is characteristic.

-

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~160-165 ppm (C6): Carbon bearing the iodo group.

-

δ ~150-155 ppm (C2): Carbon bearing the chloro group.

-

δ ~145-150 ppm (C3): Carbon bearing the methoxy group.

-

δ ~120-125 ppm (C4):

-

δ ~110-115 ppm (C5):

-

δ ~55-60 ppm (-OCH₃): Methoxy carbon.

-

Rationale: The carbons attached to the electronegative oxygen (C3), chlorine (C2), and iodine (C6) will be significantly downfield. The C-I carbon signal is often broad.

-

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis logically starts from a more readily available precursor, such as 2,6-dichloro-3-methoxypyridine, and proceeds via a selective iodination.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Exemplary)

Disclaimer: This protocol has not been optimized for this specific substrate and should be adapted and optimized by the end-user.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (tetrahydrofuran). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: To the cooled THF, add n-Butyllithium (n-BuLi) (1.1 equivalents) dropwise. Following this, add a solution of 2,6-dichloro-3-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Iodination: Prepare a solution of iodine (I₂) (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Quenching and Workup: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

The Reactivity Profile: A Tale of Two Halogens

The synthetic power of this compound lies in the differential reactivity of the C6-I and C2-Cl bonds. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond.[4][5] This allows for selective functionalization at the C6 position while leaving the C2 position intact for subsequent transformations.

Caption: Hierarchical reactivity of the C-I and C-Cl bonds.

Palladium-Catalyzed Cross-Coupling Reactions at C6

The C6 iodo-substituent is the primary site for palladium-catalyzed transformations under standard conditions.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine C6 position and various aryl or vinyl boronic acids/esters.[10][11]

-

Causality: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the weaker C-I bond.[11] This is the kinetically favored pathway over the stronger C-Cl bond. Transmetallation with the boronic acid derivative, followed by reductive elimination, yields the 6-substituted product.[10][12]

Generic Protocol: Suzuki-Miyaura Coupling at C6

-

Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction: Purge the vessel with an inert gas. Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the residue via column chromatography to obtain the 2-chloro-3-methoxy-6-aryl(vinyl)pyridine product.

This reaction facilitates the formation of a C-C triple bond by coupling the C6 position with a terminal alkyne, a valuable transformation for introducing linear scaffolds.[13][14][15]

-

Causality: The Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[13][14] The palladium catalyst activates the C-I bond, while the copper(I) co-catalyst forms a copper(I) acetylide, which then participates in the transmetallation step of the palladium cycle.[13] The reaction is highly selective for the iodo-position.

Generic Protocol: Sonogashira Coupling at C6

-

Setup: To an inert atmosphere flask, add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Solvent and Base: Add a solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

-

Workup: Filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and partition the residue between water and an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 6-alkynyl-2-chloro-3-methoxypyridine.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing primary or secondary amines at the C6 position.[5][16][17]

-

Causality: This reaction involves the palladium-catalyzed coupling of an amine with the aryl halide.[16] The catalytic cycle involves oxidative addition of Pd(0) to the C-I bond, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond.[5]

Generic Protocol: Buchwald-Hartwig Amination at C6

-

Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.3 equiv), a palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv).[16]

-

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring. Monitor for consumption of the starting material.

-

Workup: Cool the reaction, quench carefully with water, and extract with an organic solvent.

-

Purification: Dry, concentrate, and purify the crude product by column chromatography.

Reactions at the C2-Chloro Position

The C2-Cl bond is less reactive but can be functionalized under more forcing conditions or after the C6 position has been modified.

The chloro group at the C2 position, being ortho to the ring nitrogen, is activated towards nucleophilic aromatic substitution (SNAr).[18]

-

Causality: The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at the C2 position.[18] This allows for the displacement of the chloride by a range of nucleophiles (e.g., alkoxides, thiolates, amines) typically at elevated temperatures.

Generic Protocol: SNAr at C2

-

Setup: Combine the 6-substituted-2-chloro-3-methoxypyridine (1.0 equiv) with the nucleophile (e.g., sodium methoxide, 1.5-3.0 equiv).

-

Solvent: Use a polar aprotic solvent like DMF or DMSO, or the corresponding alcohol if using an alkoxide.

-

Reaction: Heat the reaction mixture (e.g., 100-150 °C) and monitor its progress.

-

Workup: Cool the mixture, pour into water, and extract the product with an appropriate organic solvent.

-

Purification: Wash, dry, and purify the product by chromatography or recrystallization.

While less reactive, the C2-Cl bond can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, by using more active catalyst systems or harsher conditions after the C6 position has been functionalized.

-

Causality: Activation of the C-Cl bond for oxidative addition requires more electron-rich and sterically demanding phosphine ligands (e.g., Buchwald-type biaryl phosphines) and often higher temperatures compared to C-I or C-Br bonds.[19]

Safety and Handling

As a halogenated pyridine derivative, this compound should be handled with appropriate care in a well-ventilated fume hood.[20]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[20]

-

Inhalation: Avoid inhaling dust or vapors. Pyridine-based compounds can be respiratory irritants.[20][21]

-

Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[20]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[3][20] Keep the container tightly sealed.

-

Fire: Pyridine derivatives can be flammable. Keep away from ignition sources.[3][21][22] Use appropriate fire extinguishers (dry chemical, CO₂).[3]

Conclusion

This compound stands out as a highly versatile and strategically valuable building block for organic synthesis. The well-defined reactivity hierarchy of its two halogen substituents provides a robust platform for controlled, sequential functionalization. By leveraging the selective reactivity of the C6-iodo position in a variety of palladium-catalyzed cross-coupling reactions, followed by subsequent modification at the C2-chloro position, chemists can access a diverse array of complex, polysubstituted pyridine derivatives. This guide has provided the foundational knowledge, practical protocols, and mechanistic rationale to empower researchers in drug discovery and materials science to fully exploit the synthetic potential of this powerful intermediate.

References

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 1171918-91-4 | WWB91891 [biosynth.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-CHLORO-6-IODO-3-METHOXY-PYRIDINE | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum [chemicalbook.com]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-6-iodo-3-methoxypyridine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of kinase inhibitors derived from the versatile 2-Chloro-6-iodo-3-methoxypyridine scaffold. Moving beyond a generic template, this document is structured to deliver field-proven insights into the causality behind experimental choices and to present a self-validating system of protocols and data interpretation. The core focus is to equip researchers with a deep understanding of how this particular chemical starting point can be leveraged to develop potent and selective kinase inhibitors.

The Strategic Value of the this compound Scaffold in Kinase Inhibitor Design

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atom provides a key hydrogen bond acceptor that can interact with the hinge region of the ATP-binding pocket of kinases, a fundamental interaction for many kinase inhibitors. The this compound scaffold offers a particularly advantageous starting point for the synthesis of kinase inhibitors due to its distinct and strategically positioned functional groups.

The presence of two different halogens, chlorine and iodine, at positions 2 and 6 respectively, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity is a powerful tool for medicinal chemists to build molecular complexity and fine-tune the structure-activity relationship (SAR) of their compounds. The methoxy group at the 3-position acts as an electron-donating group, influencing the electronic properties of the pyridine ring and potentially enhancing binding affinity.

The Predominant Mechanism of Action: Kinase Inhibition

Derivatives of the this compound scaffold predominantly exert their biological effects through the inhibition of protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making them a major target class for drug discovery.

The general mechanism of action for ATP-competitive kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. The pyridine core of the this compound scaffold is instrumental in this process, often forming one or more hydrogen bonds with the kinase hinge region.

A Case Study: Covalent Inhibition of Mitogen- and Stress-activated Kinase 1 (MSK1)

While a direct, publicly available, in-depth study initiating from this compound to a specific kinase inhibitor is not prevalent, we can extrapolate a highly probable mechanism of action by examining structurally related compounds. A compelling example is the development of chloropyrimidine-based covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[2] This provides a strong rationale for the potential of 2-chloro-pyridine derivatives to act as covalent kinase inhibitors.

The Covalent Mechanism: An Irreversible Bond

Covalent inhibitors form a stable, irreversible bond with their target protein, typically with a nucleophilic amino acid residue in or near the active site. This leads to prolonged target engagement and can offer advantages in terms of potency and duration of action. In the case of the chloropyrimidine inhibitors of MSK1, the 2-chloro group acts as an electrophilic "warhead" that reacts with a cysteine residue (Cys440) in the MSK1 active site via a nucleophilic aromatic substitution (SNAr) reaction.[2] This results in the displacement of the chloride and the formation of a covalent bond between the inhibitor and the kinase.

The 2-chloro substituent on the pyridine ring of our scaffold of interest is similarly poised to act as an electrophile, making covalent inhibition a highly plausible mechanism of action for its derivatives.

Signaling Pathway of MSK1 Inhibition

MSK1 is a nuclear kinase that is activated by the ERK/MAPK and SAPK2/p38 signaling pathways. It plays a role in the regulation of gene expression through the phosphorylation of transcription factors and chromatin. By covalently inhibiting MSK1, derivatives of this compound would block the downstream signaling cascade, leading to a variety of cellular effects, including the modulation of inflammatory responses and cell proliferation.

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously determine the mechanism of action of a kinase inhibitor derived from this compound, a series of biochemical and cell-based assays are essential.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a primary screen to determine the in vitro potency of a compound against its target kinase.

Objective: To determine the IC50 value of the inhibitor.

Methodology:

-

Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate, and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add serial dilutions of the test compound (dissolved in DMSO) to the wells. Include a DMSO-only control (0% inhibition) and a no-kinase control (100% inhibition).

-

Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay confirms that the inhibitor can bind to its target kinase within a cellular context.

Objective: To determine the cellular potency (IC50) of the inhibitor.

Methodology:

-

Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.

-

Tracer and Inhibitor Addition: Add a cell-permeable fluorescent tracer that binds to the kinase's ATP pocket, along with serial dilutions of the test compound.

-

Equilibration: Incubate the cells to allow the inhibitor to compete with the tracer for binding to the kinase.

-

BRET Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.

-

Data Analysis: Plot the BRET ratio against the inhibitor concentration and fit the data to determine the cellular IC50 value.

Confirmation of Covalent Binding (Mass Spectrometry)

Mass spectrometry is the gold standard for confirming covalent modification of a protein.

Objective: To confirm the formation of a covalent adduct between the inhibitor and the target kinase and to identify the site of modification.

Methodology:

-

Protein Incubation: Incubate the purified target kinase with the covalent inhibitor.

-

Intact Protein Analysis: Analyze the intact protein-inhibitor complex by LC-MS to observe the mass shift corresponding to the addition of the inhibitor.

-

Proteolytic Digestion: Digest the protein-inhibitor complex into peptides using a protease such as trypsin.

-

Peptide Mapping: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Identify the peptide fragment that shows a mass shift corresponding to the inhibitor. The MS/MS fragmentation pattern of this peptide will reveal the specific amino acid residue that has been modified.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the this compound scaffold relies heavily on understanding the SAR.

| Position | Substituent | Rationale for Modification |

| 2 | Chloro | Acts as an electrophilic warhead for covalent inhibition. Can be replaced with other electrophiles to modulate reactivity. |

| 6 | Iodo | Provides a site for introducing larger, more complex substituents via cross-coupling reactions to explore different regions of the ATP-binding pocket and enhance selectivity. |

| 3 | Methoxy | The electron-donating nature can influence the reactivity of the chloro group and the overall binding affinity. Can be modified to other alkoxy groups or replaced to fine-tune electronic and steric properties. |

| 4 & 5 | Hydrogen | These positions can be substituted to further probe the binding pocket and improve physicochemical properties. |

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. The presence of strategically placed and differentially reactive functional groups allows for the synthesis of diverse chemical libraries with the potential for potent and selective kinase inhibition, including through a covalent mechanism of action. The experimental protocols outlined in this guide provide a robust framework for elucidating the detailed mechanism of action of these compounds, from initial biochemical screening to in-cell target engagement and confirmation of covalent binding. Future research in this area should focus on the synthesis and biological evaluation of derivatives of this scaffold against a broad panel of kinases to identify novel therapeutic agents for a range of diseases.

References

Navigating the Synthetic Landscape of 2-Chloro-6-iodo-3-methoxypyridine: A Technical Guide for Advanced Chemical Synthesis

For the discerning researcher in drug discovery and materials science, the strategic manipulation of highly functionalized heterocyclic scaffolds is a cornerstone of innovation. Among these, the 2-chloro-6-iodo-3-methoxypyridine core represents a versatile and powerful building block. Its unique arrangement of selectively addressable halogen atoms, modulated by the electronic influence of the methoxy group, offers a gateway to a diverse array of complex molecular architectures. This in-depth guide provides a technical exploration of the synthesis, reactivity, and derivatization of this valuable intermediate, grounded in the principles of modern synthetic organic chemistry.

The Strategic Advantage of this compound

The utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more labile towards oxidative addition to a low-valent metal catalyst (such as palladium(0)) than the carbon-chlorine bond. This reactivity differential is the lynchpin for sequential, site-selective cross-coupling reactions, allowing for the controlled and stepwise introduction of diverse functionalities. This capability is paramount in the construction of molecular libraries for structure-activity relationship (SAR) studies and the late-stage functionalization of complex drug candidates.

Synthesis of the Core Scaffold

Proposed Synthetic Pathway:

A feasible approach could commence with the synthesis of 6-chloro-2-iodo-pyridin-3-ol, a related compound for which a synthetic protocol has been described. Subsequent methylation of the hydroxyl group would yield the target molecule.

-

Step 1: Iodination of 6-Chloropyridin-3-ol. 6-Chloropyridin-3-ol can be regioselectively iodinated at the 2-position using iodine in the presence of a base such as sodium carbonate.[1]

-

Step 2: Methylation of 6-chloro-2-iodopyridin-3-ol. The resulting 6-chloro-2-iodopyridin-3-ol could then be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate to afford this compound.

It is imperative for researchers to meticulously characterize the product of each step using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to ensure the integrity of the synthesized material.

Site-Selective Functionalization: A World of Derivatives

The true synthetic power of this compound is unleashed in its application in palladium-catalyzed cross-coupling reactions. The disparate reactivity of the C-I and C-Cl bonds allows for a programmed approach to molecular diversification.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, the initial Suzuki coupling will selectively occur at the more reactive C-6 iodo position.

Conceptual Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: To a solution of this compound (1.0 equiv) and an arylboronic acid (1.1 equiv) in a suitable solvent (e.g., dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv).

-

Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C.

-

Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove inorganic byproducts.

-

Purification: The crude product is purified by column chromatography to yield the 2-chloro-3-methoxy-6-arylpyridine derivative.

The resulting mono-arylated product can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to functionalize the C-2 chloro position.

Table 1: Representative Conditions for Sequential Suzuki-Miyaura Coupling

| Step | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| 1st Coupling (at C-6) | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 |

| 2nd Coupling (at C-2) | Arylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100-120 |

graph Suzuki_Coupling { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];Start [label="2-Chloro-6-iodo-\n3-methoxypyridine"]; Intermediate [label="2-Chloro-3-methoxy-\n6-arylpyridine"]; Product [label="2,6-Diaryl-\n3-methoxypyridine"];

Start -> Intermediate [label="ArB(OH)₂, Pd(0), Base\n(Suzuki Coupling at C-6)"]; Intermediate -> Product [label="Ar'B(OH)₂, Pd(0), Base\n(Suzuki Coupling at C-2)"]; }

Caption: Sequential Suzuki-Miyaura coupling workflow.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of valuable alkynyl groups, which can serve as handles for further transformations or as integral parts of a final target molecule. Similar to the Suzuki coupling, the initial Sonogashira reaction will occur preferentially at the C-6 position.

Conceptual Experimental Protocol: Selective Sonogashira Coupling

-

Reaction Setup: A mixture of this compound (1.0 equiv), a terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) is dissolved in a suitable solvent (e.g., THF or DMF). A base, typically an amine such as triethylamine or diisopropylamine, is added.

-

Reaction Execution: The reaction is stirred under an inert atmosphere at room temperature or with gentle heating.

-

Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

-

Purification: The residue is purified by column chromatography to afford the 6-alkynyl-2-chloro-3-methoxypyridine derivative.

Caption: Selective Sonogashira coupling at the C-6 position.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. The regioselective amination of this compound at the C-6 position can be achieved under carefully controlled conditions.

Conceptual Experimental Protocol: Selective Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, a reaction vessel is charged with this compound (1.0 equiv), an amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv). A dry, aprotic solvent such as toluene or dioxane is added.

-

Reaction Execution: The vessel is sealed and heated to a temperature typically between 80 and 110 °C.

-

Monitoring and Work-up: The reaction is monitored by LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to give the desired 6-amino-2-chloro-3-methoxypyridine derivative.

References

The Strategic Deployment of 2-Chloro-6-iodo-3-methoxypyridine in Initial Drug Discovery Screening: A Technical Guide

Introduction: The Architectural Value of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in the structure of numerous therapeutic agents. Its nitrogen atom imparts unique physicochemical properties, including enhanced solubility and the ability to form crucial hydrogen bonds with biological targets. Within the vast landscape of functionalized pyridines, 2-chloro-6-iodo-3-methoxypyridine emerges as a particularly strategic building block for the synthesis of novel compound libraries in early-stage drug discovery.

This technical guide provides an in-depth analysis of the synthetic versatility of this compound and its application in the generation of diverse molecular architectures for initial screening campaigns. We will explore its reactivity, provide field-proven experimental protocols for key transformations, and discuss its role in the development of bioactive molecules, particularly kinase inhibitors and agents targeting neurodegenerative diseases.

Physicochemical Properties and Synthetic Rationale

The utility of this compound in drug discovery is rooted in its distinct chemical features. The presence of two different halogen atoms at the 2- and 6-positions of the pyridine ring allows for selective, sequential functionalization through various cross-coupling reactions. This differential reactivity is a key strategic advantage in library synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClINO | --INVALID-LINK-- |

| Molecular Weight | 269.47 g/mol | --INVALID-LINK-- |

| CAS Number | 1171918-91-4 | --INVALID-LINK-- |

| Melting Point | 107-109 °C | MySkinRecipes |

| LogP (estimated for 2-chloro-6-methoxypyridine) | 1.744 | --INVALID-LINK-- |

| Water Solubility (log10ws, mol/l) (estimated for 2-chloro-6-methoxypyridine) | -2.04 | --INVALID-LINK-- |

Note: LogP and water solubility data are for the related compound 2-chloro-6-methoxypyridine and should be considered as an approximation.

The electron-donating methoxy group at the 3-position influences the electronic properties of the pyridine ring, impacting its reactivity and the binding of its derivatives to biological targets. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds is the cornerstone of its synthetic utility, with the C-I bond being significantly more reactive in palladium-catalyzed cross-coupling reactions. This allows for the initial introduction of a diversity element at the 6-position, followed by a subsequent, different functionalization at the 2-position under more forcing conditions.

Core Synthetic Methodologies: A Step-by-Step Approach

The strategic functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for their robustness and tolerance of a wide range of functional groups.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide. In the case of this compound, the reaction can be selectively performed at the more reactive 6-position (C-I bond).

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 6-Position

-

Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Reaction Execution: Heat the mixture to a temperature ranging from 80 to 100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Illustrative Suzuki-Miyaura Reaction Workflow

Caption: Workflow for selective Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to compounds with linear rigidity, which can be valuable for probing binding pockets.

Experimental Protocol: Selective Sonogashira Coupling at the 6-Position

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as THF or DMF (5 mL).

-

Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst such as CuI (0.06 mmol, 6 mol%).

-

Base Addition: Add a degassed amine base, for example, triethylamine (2.0 mmol, 2.0 equiv.).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Illustrative Sonogashira Reaction Workflow

Caption: Workflow for selective Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. This reaction can be used to introduce a wide variety of primary and secondary amines at the 6-position of the pyridine core.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the 6-Position

-

Reaction Setup: Charge a sealable reaction tube with this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

-

Catalyst System: Add a palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%).

-

Solvent and Atmosphere: Add an anhydrous, aprotic solvent such as toluene or dioxane (5 mL), and thoroughly degas the mixture before sealing the tube under an inert atmosphere.

-

Reaction Execution: Heat the reaction to 80-110 °C and stir until completion.

-

Work-up: After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: After filtration and concentration, purify the product by column chromatography.

Illustrative Buchwald-Hartwig Amination Workflow

Caption: Workflow for selective Buchwald-Hartwig amination.

Applications in Initial Drug Discovery Screening

The sequential and selective functionalization of this compound allows for the rapid generation of diverse compound libraries. By varying the coupling partners in the Suzuki, Sonogashira, and Buchwald-Hartwig reactions at the 6-position, and subsequently at the 2-position, a vast chemical space can be explored.

Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The substituted pyridine scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of this compound can be elaborated to target the ATP-binding site of various kinases. For example, the PIM family of serine/threonine kinases are attractive targets in oncology.

PIM-1 Kinase Signaling Pathway

Caption: Simplified PIM-1 signaling pathway and point of inhibition.

Compounds derived from this compound can be designed to occupy the ATP-binding pocket of PIM-1, thereby inhibiting its kinase activity and downstream signaling, leading to reduced cell proliferation and survival.

Development of Agents for Neurodegenerative Diseases

The cholinergic hypothesis of Alzheimer's disease posits that the decline in cognitive function is linked to a deficit in the neurotransmitter acetylcholine.[1][2] One therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine in the synaptic cleft.[1] The pyridine scaffold is a key component of several known AChE inhibitors.

Cholinergic Signaling in the Synapse

References

An In-depth Technical Guide to the Fundamental Chemistry of Dihalogenated Methoxypyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihalogenated methoxypyridines are a class of compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique structural and electronic properties, arising from the interplay of the electron-withdrawing halogen atoms and the electron-donating methoxy group on the pyridine ring, make them versatile scaffolds for the synthesis of a wide array of pharmacologically active molecules. This guide provides a comprehensive overview of the fundamental chemistry of these valuable building blocks, covering their synthesis, reactivity, and applications. We will delve into the mechanistic intricacies of key transformations, providing field-proven insights to aid in the rational design and execution of synthetic strategies.

Introduction: The Strategic Importance of Dihalogenated Methoxypyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous motif in a vast number of approved drugs, and its substitution pattern plays a pivotal role in modulating pharmacological activity, selectivity, and pharmacokinetic properties.[1] Dihalogenated methoxypyridines, in particular, offer a unique combination of features that make them highly sought-after precursors in drug discovery programs.[1]

The strategic placement of two halogen atoms provides multiple handles for diversification through various cross-coupling reactions, allowing for the rapid generation of compound libraries for screening and lead optimization.[1] The methoxy group, on the other hand, can influence the molecule's conformation, metabolic stability, and hydrogen bonding capabilities. This strategic combination of substituents provides a powerful platform for fine-tuning the druglike properties of a molecule.[1]

This guide will explore the core chemical principles governing the synthesis and reactivity of these important intermediates, providing researchers with the knowledge to effectively utilize them in their synthetic endeavors.

Synthesis of Dihalogenated Methoxypyridines: A Tale of Regioselectivity

The synthesis of dihalogenated methoxypyridines requires careful consideration of regioselectivity, as the position of the substituents profoundly impacts the molecule's reactivity. Several strategies have been developed to achieve the desired substitution patterns.

Halogenation of Methoxypyridines

Direct halogenation of methoxypyridines can be a viable route, although it often requires harsh conditions and can lead to mixtures of regioisomers. Electrophilic aromatic substitution (EAS) on the electron-deficient pyridine ring is generally a challenging process.[2]

A more controlled approach involves a ring-opening, halogenation, and ring-closing sequence. This strategy temporarily transforms the pyridine into a more reactive alkene intermediate, allowing for highly regioselective halogenation under mild conditions.[2][3]

Caption: SNAr mechanism on a 2-halopyridine.

The presence of a methoxy group can further influence the regioselectivity of SNAr reactions. An electron-donating methoxy group can activate the ortho and para positions towards electrophilic attack, but for nucleophilic attack, its effect is more complex and depends on its position relative to the leaving group.

Palladium-Catalyzed Cross-Coupling Reactions

The halogen atoms on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. [1][4][5]These reactions are indispensable tools for introducing molecular diversity and are widely used in the synthesis of complex organic molecules. [6][7] Commonly employed cross-coupling reactions include:

-

Suzuki Coupling: Reaction with a boronic acid or ester. [1]* Heck Coupling: Reaction with an alkene.

-

Sonogashira Coupling: Reaction with a terminal alkyne. [7]* Buchwald-Hartwig Amination: Reaction with an amine.

The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the coupling partner, and finally, reductive elimination to yield the product and regenerate the catalyst. [5][8] Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Protocol: Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine [1]

-

To a reaction vessel, add 3-chloro-5-fluoro-2-methoxypyridine (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a suitable solvent (e.g., toluene, dioxane, or DMF).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the appropriate temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography.

Spectroscopic Characterization

The structural elucidation of dihalogenated methoxypyridines relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide crucial information about the substitution pattern on the pyridine ring. The chemical shifts of the protons and carbons are influenced by the electronic effects of the halogen and methoxy substituents. [9][10]* Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its isotopic distribution, which is particularly useful for identifying halogenated compounds. [11]* Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups, such as the C-O stretching of the methoxy group and the C-Cl or C-Br stretching vibrations. [12] Table: Representative Spectroscopic Data for a Dihalogenated Methoxypyridine

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| 2-Bromo-4-methoxypyridine | 8.17 (d, 1H), 7.01 (d, 1H), 6.79 (dd, 1H), 3.86 (s, 3H) | 166.8, 150.6, 143.0, 113.2, 110.2, 55.6 | 2956, 2851, 1580, 1460, 1280, 1030 |

| Data for 2-bromo-4-methoxypyridine is illustrative and based on reported values. [9][10] |

Conclusion and Future Outlook

Dihalogenated methoxypyridines are undeniably valuable building blocks in the arsenal of the medicinal chemist. Their tunable electronic properties and versatile reactivity provide a robust platform for the synthesis of novel therapeutic agents. A thorough understanding of their fundamental chemistry, from regioselective synthesis to predictable reactivity in SNAr and cross-coupling reactions, is paramount for their effective utilization. As drug discovery continues to demand ever more complex and diverse molecular architectures, the strategic application of these privileged scaffolds is poised to play an increasingly important role in the development of the next generation of medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Carbonyl dihalides: synthesis and spectroscopic characterization - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 2-Chloro-6-iodo-3-methoxypyridine

Abstract

This comprehensive guide details the regioselective Suzuki-Miyaura cross-coupling of 2-chloro-6-iodo-3-methoxypyridine, a versatile trifunctional building block pivotal in medicinal chemistry and drug development. We elucidate the mechanistic underpinnings of the reaction's pronounced selectivity, leveraging the differential reactivity of carbon-halogen bonds. A detailed, field-proven protocol is provided, designed for optimal yield and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful synthetic transformation to construct complex, substituted pyridine scaffolds.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in modern pharmacology, forming the core of numerous approved therapeutic agents. The ability to precisely functionalize the pyridine ring at specific positions is paramount for tuning a molecule's biological activity, pharmacokinetic properties, and safety profile. This compound is a highly valuable starting material due to its distinct electronic and steric properties, which allow for sequential and site-selective cross-coupling reactions. The presence of two different halogens—iodine and chlorine—at the C6 and C2 positions, respectively, provides an orthogonal handle for synthetic elaboration. This application note focuses on the selective arylation at the C6 position, leaving the C2 chloro-substituent intact for subsequent transformations.

Mechanistic Rationale for Regioselectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organohalide. The regioselectivity of this reaction on a dihalogenated substrate like this compound is governed by the relative rates of the initial oxidative addition step of the palladium(0) catalyst to the carbon-halogen bonds.

The generally accepted order of reactivity for organohalides in Suzuki couplings is R-I > R-Br > R-Cl.[1][2] This trend is primarily dictated by the bond dissociation energies (BDEs) of the respective carbon-halogen (C-X) bonds. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent oxidative addition by the Pd(0) catalyst.

| Bond | Typical Bond Dissociation Energy (kcal/mol) |

| C-I | ~65 |

| C-Br | ~81 |

| C-Cl | ~97 |

| C-F | ~115 |

| Note: These are approximate values for aryl halides and can vary based on the specific electronic environment of the ring.[3][4] |

The electron-donating 3-methoxy group enriches the pyridine ring, which can slightly decrease the rate of oxidative addition compared to electron-deficient systems. However, the substantial difference in the C-I and C-Cl bond strengths remains the dominant factor, ensuring that the reaction proceeds with high fidelity at the C6-iodo position.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. This is the regioselectivity-determining step.

-

Transmetalation: The aryl group from the activated boronic acid (in the form of a boronate anion) is transferred to the palladium center, displacing the iodide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol

This protocol provides a general method for the regioselective Suzuki coupling of this compound with various aryl boronic acids.

Materials and Equipment

-

Substrates: this compound, Aryl boronic acid

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

Solvents: 1,4-Dioxane and Water (degassed)

-

Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with hotplate, condenser, inert gas supply (Argon or Nitrogen), standard laboratory glassware, silica gel for chromatography.

Reaction Workflow

Step-by-Step Procedure

-

Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired aryl boronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Inerting the System: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: To the flask, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. A typical solvent ratio is 4:1 dioxane:water.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and extract.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-aryl-6-chloro-3-methoxypyridine product.

Representative Data and Expected Results

The following table summarizes typical reaction conditions and outcomes for the regioselective Suzuki coupling on 2,6-dihalopyridine systems, demonstrating the feasibility and efficiency of the C-I selective coupling.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 4 | >95 |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85 |

| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | DME/H₂O | 85 | 12 | ~80 |

Yields are based on literature for analogous 2-chloro-6-halopyridine substrates and are representative.

Characterization of 2-(4-methoxyphenyl)-6-chloro-3-methoxypyridine:

-

¹H NMR (CDCl₃, 500 MHz): The resulting spectrum should show characteristic signals for both aromatic rings. Key signals would include a singlet for the pyridine proton (H-5), distinct aromatic protons for the 4-methoxyphenyl group (two doublets), and two singlets for the two methoxy groups. For example, δ (ppm) ~7.7 (d, 2H), ~7.0 (d, 2H), ~6.8 (s, 1H), ~4.0 (s, 3H, OMe), ~3.9 (s, 3H, OMe).[5]

-

¹³C NMR (CDCl₃, 125 MHz): The spectrum will show distinct signals for all carbon atoms. Key signals include those for the methoxy groups (~54-56 ppm) and the quaternary carbons of the pyridine ring, including the carbon attached to chlorine (C-2) and the newly formed biaryl linkage (C-6).[5]

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product, along with the characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at ~33% intensity of the M peak).

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality base or solvents. | 1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure proper degassing of solvents and thorough purging of the reaction vessel. 3. Use anhydrous, high-purity base and solvents. |

| Formation of Homocoupled Boronic Acid Product | Presence of oxygen in the reaction mixture. | Improve degassing and inerting procedures. |

| Protodeboronation (Loss of Boronic Acid) | 1. Prolonged reaction time at high temperature. 2. Inappropriate base. | 1. Monitor the reaction closely and stop when the starting material is consumed. 2. Consider using a milder base like K₃PO₄ or Cs₂CO₃. |

| Low Yield after Purification | Product loss during workup or chromatography. | 1. Ensure complete extraction. 2. Use a less polar solvent system for chromatography if the product is highly nonpolar. |

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a robust and highly predictable transformation. The inherent difference in the bond dissociation energies of the C-I and C-Cl bonds provides a reliable method for selective arylation at the C6 position. This protocol offers a powerful tool for synthetic chemists, enabling the efficient construction of complex 2,3,6-trisubstituted pyridine derivatives, which are key intermediates in the synthesis of novel pharmaceuticals and advanced materials.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. testbook.com [testbook.com]

- 5. mdpi.com [mdpi.com]

Regioselective Buchwald-Hartwig Amination of 2-Chloro-6-iodo-3-methoxypyridine: A Detailed Protocol and Mechanistic Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] Its broad functional group tolerance and operational simplicity have led to its widespread adoption in both academic and industrial laboratories.[4]

This application note addresses a specific, yet common, challenge in medicinal chemistry: the selective functionalization of a dihalogenated heterocycle. We present a detailed, field-proven protocol for the regioselective Buchwald-Hartwig amination of 2-chloro-6-iodo-3-methoxypyridine. The primary objective is to achieve selective C-N bond formation at the more reactive C-I position while preserving the C-Cl bond for subsequent downstream transformations. This guide provides not only a step-by-step experimental procedure but also delves into the underlying mechanistic principles that govern the reaction's selectivity and success.

Mechanistic Principles: The Key to Regioselectivity

The efficacy of the Buchwald-Hartwig amination relies on a palladium-based catalytic cycle.[1][5] A simplified representation of this cycle is illustrated below. The process is initiated by the oxidative addition of the aryl halide to a palladium(0) species, forming a Pd(II) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination regenerates the Pd(0) catalyst and yields the desired arylamine product.[6]

Figure 1: A simplified catalytic cycle of the Buchwald-Hartwig amination.

The cornerstone of achieving regioselectivity with a substrate like this compound lies in the first and often rate-determining step: oxidative addition.[7] The reactivity of aryl halides towards Pd(0) follows a well-established trend: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[6][8] This inherent difference in bond reactivity allows for the selective activation of the C-I bond over the more robust C-Cl bond under carefully controlled conditions. By fine-tuning the catalyst system and reaction temperature, we can exploit this kinetic difference to favor mono-amination at the C-6 position.